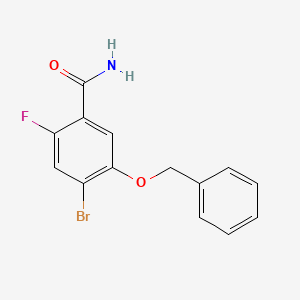

5-(Benzyloxy)-4-bromo-2-fluorobenzamide

Description

5-(Benzyloxy)-4-bromo-2-fluorobenzamide is a halogenated benzamide derivative characterized by a benzamide core substituted with a benzyloxy group at position 5, a bromine atom at position 4, and a fluorine atom at position 2 (Figure 1). Its molecular formula is C₁₄H₁₁BrFNO₂, yielding a molecular weight of 324.14 g/mol.

Properties

IUPAC Name |

4-bromo-2-fluoro-5-phenylmethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrFNO2/c15-11-7-12(16)10(14(17)18)6-13(11)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPLOXXORUWETRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C(=C2)C(=O)N)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-4-bromo-2-fluorobenzamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-4-bromo-2-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

Reduction: The bromo and fluoro substituents can be reduced under specific conditions to yield dehalogenated products.

Substitution: The bromo group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group yields benzoic acid derivatives, while substitution of the bromo group can produce a variety of substituted benzamides.

Scientific Research Applications

5-(Benzyloxy)-4-bromo-2-fluorobenzamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-4-bromo-2-fluorobenzamide involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the bromo and fluoro substituents can enhance binding affinity through halogen bonding. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Benzamide Derivatives

5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide ()

- Substituents : Bromo (position 5), fluoro (position 2), methoxyphenylamide group.

- Molecular Weight : 324.14 g/mol (identical to the target compound).

- Key Differences :

- The bromine and fluorine positions are reversed (5-bromo vs. 4-bromo in the target).

- The methoxyphenylamide group lacks the benzyloxy substituent, reducing steric bulk compared to the target’s benzyloxy group.

- Implications :

4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide ()

- Substituents : Bromo (position 4), fluoro (position 5), trifluoropropan-2-yloxy group, chlorophenylamide group.

- The chlorophenylamide group adds steric hindrance and electronic effects distinct from the target’s unsubstituted benzamide.

- Implications :

Impact of Halogen Substitution Patterns

Halogen positioning significantly influences electronic properties and binding interactions:

- Comparison : The target’s 4-bromo substitution may optimize steric alignment in enzyme active sites compared to 5-bromo derivatives .

Influence of Oxygen-Containing Substituents

Oxygen-based groups modulate solubility and interaction profiles:

- Summary : Benzyloxy groups balance lipophilicity and bulkiness, making the target compound versatile for both solubility and target engagement .

Biological Activity

5-(Benzyloxy)-4-bromo-2-fluorobenzamide is a synthetic organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and comparative data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHBrFNO

- Molecular Weight : 302.13 g/mol

- Structural Features :

- A benzyloxy group which may enhance lipophilicity.

- A bromine atom that can participate in nucleophilic substitution reactions.

- A fluorine atom that may influence the compound's electronic properties.

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets, such as enzymes or receptors. The presence of the benzyloxy group could enhance the compound's ability to penetrate cell membranes, while the bromine and fluorine atoms might modulate its reactivity and binding affinity to biological targets.

Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. The benzyloxy group is known to confer protective effects against oxidative stress, which is critical in various diseases, including neurodegenerative disorders.

Enzyme Inhibition

Studies have shown that related compounds can act as inhibitors of monoamine oxidase (MAO), particularly MAO-B. For instance, derivatives with similar scaffolds have demonstrated potent MAO-B inhibitory activity, suggesting that this compound may also possess this capability.

| Compound | MAO-B Inhibition (IC µM) |

|---|---|

| This compound | TBD (To Be Determined) |

| Compound 3h (similar derivative) | 0.062 µM |

| Rasagiline | 0.0953 µM |

| Safinamide | 0.0572 µM |

This table illustrates the potential for similar compounds to inhibit MAO-B effectively, providing a benchmark for future studies on this compound.

Neuroprotective Effects

Given the structural similarities to neuroprotective agents, it is plausible that this compound may exhibit neuroprotective effects through mechanisms such as reducing oxidative stress and inflammation in neuronal cells.

Case Studies and Research Findings

-

Study on Antioxidant Properties :

A study evaluating the antioxidant capacity of phenolic compounds found that those with benzyloxy substitutions exhibited enhanced radical scavenging activities. This suggests that this compound may similarly protect against oxidative damage. -

MAO Inhibition Studies :

Research involving derivatives of benzothiazole indicated that compounds with benzyloxy groups showed selective inhibition of MAO-B, with competitive and reversible inhibition patterns observed. This aligns with the hypothesized activity for this compound. -

Neuroinflammation Studies :

Compounds structurally related to this compound have been tested for their ability to mitigate neuroinflammation, showcasing potential therapeutic applications in conditions like Alzheimer's disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.